3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core, a thiazole ring, and a butoxy group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfamoyl group and the benzamide moiety. The final step involves the attachment of the butoxy group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and butanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for modifying the benzamide and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in modified aromatic compounds with altered functional groups .
Scientific Research Applications
3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential antibacterial and anticancer properties, it is investigated for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and sulfamoyl group are crucial for binding to active sites, inhibiting enzyme activity, or modulating receptor functions. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound shares the thiazole and sulfonamide groups, exhibiting similar antibacterial activity.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound has a similar benzamide core but differs in the substituents, affecting its biological activity.
Uniqueness
3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to the presence of the butoxy group, which can enhance its solubility and bioavailability. Additionally, the combination of the thiazole ring and sulfamoyl group provides a distinctive mode of action, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-12-27-17-6-4-5-15(14-17)19(24)22-16-7-9-18(10-8-16)29(25,26)23-20-21-11-13-28-20/h4-11,13-14H,2-3,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAKEQFTJKCSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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